molecular formula C12H17N3O5 B13554358 6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacid

6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacid

Cat. No.: B13554358
M. Wt: 283.28 g/mol
InChI Key: YMHBTDDVRAJBFG-UHFFFAOYSA-N
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Description

6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrazolo[3,2-b][1,3]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and high-quality output .

Chemical Reactions Analysis

Types of Reactions

6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen or the addition of hydrogen atoms .

Scientific Research Applications

6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic Acid

Uniqueness

What sets 6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid apart from similar compounds is its specific structure and the presence of the pyrazolo[3,2-b][1,3]oxazine ring system.

Properties

Molecular Formula

C12H17N3O5

Molecular Weight

283.28 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid

InChI

InChI=1S/C12H17N3O5/c1-12(2,3)20-11(18)13-7-5-15-9(19-6-7)4-8(14-15)10(16)17/h4,7H,5-6H2,1-3H3,(H,13,18)(H,16,17)

InChI Key

YMHBTDDVRAJBFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN2C(=CC(=N2)C(=O)O)OC1

Origin of Product

United States

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